2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-but-1-enyl-5-oxopyrrolidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZXCYXZINUSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CN1C(CCC1=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Chloromethylation of 2-Picoline
- Reactants: 2-picoline, trichloroisocyanuric acid (chlorinating agent), benzamide (catalyst), and halohydrocarbon solvents such as methylene dichloride, chloroform, or 1,2-ethylene dichloride.
- Conditions: The reaction mixture is refluxed with gradual addition of trichloroisocyanuric acid over 1 hour, followed by continued reflux at 40–90 °C for 2–3 hours.
- Workup: After completion, the mixture is cooled, filtered, and the residue washed with chloroform. The organic phase is washed with saturated sodium carbonate solution, extracted with chloroform, and solvent is removed under reduced pressure.
- Yield: Approximately 90–95% yield of 2-chloromethylpyridine.
- Characterization: 1H NMR (400 MHz, CDCl3) shows δ 5.8 (s, 2H), 7.3–8.5 (m, 4H).
| Parameter | Details |
|---|---|
| Starting material | 2-picoline (33 g, 0.35 mol) |
| Chlorinating agent | Trichloroisocyanuric acid (90 g, 0.38 mol) |
| Solvent | Methylene dichloride (125 mL) |
| Catalyst | Benzamide (1.5 g, 12.3 mmol) |
| Temperature | Reflux at 40–90 °C |
| Reaction time | 3–4 hours total |
| Yield | 90–95% |
Step 2: Hydrolysis to 2-Piconol
- Reactants: 2-chloromethylpyridine, alkaline solution (NaOH, sodium carbonate, potassium carbonate, or potassium oxalate).
- Conditions: Reflux in aqueous solution for 5–7 hours.
- Workup: After reaction, the mixture is cooled and extracted with methylene dichloride. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and solvent evaporated.
- Yield: 84–87% yield of 2-piconol.
- Characterization: 1H NMR (400 MHz, CDCl3) δ 2 (s, 1H), 5.2 (s, 2H), 7.3–8.5 (m, 4H).
| Parameter | Details |
|---|---|
| Starting material | 2-chloromethylpyridine (38.3 g, 0.30 mol) |
| Base | NaOH (24 g, 0.6 mol) or potassium oxalate (99.6 g, 0.6 mol) |
| Solvent | Water (180 mL) |
| Temperature | Reflux |
| Reaction time | 5–7 hours |
| Yield | 84–87% |
Step 3: Oxidation to 2-Pyridylaldehyde
- Reactants: 2-piconol, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as catalyst, potassium bromide, chlorine bleach (sodium hypochlorite) as oxidant.
- Conditions: The reaction is conducted in methylene dichloride solvent, cooled to -10 °C, with slow addition of 10% chlorine bleach solution maintaining pH ~9.5, followed by stirring at 10–25 °C for 30–60 minutes.
- Workup: The reaction mixture is allowed to separate, organic phase extracted, washed successively with 10% sodium thiosulfate, saturated brine, dried over anhydrous sodium sulfate, and purified by vacuum distillation.
- Yield: Approximately 88%.
- Characterization: Distillation cut at 63–65 °C under 1.73 kPa.
| Parameter | Details |
|---|---|
| Starting material | 2-piconol (25 g, 0.23 mol) |
| Catalyst | TEMPO (0.18 g, 0.5–1.5 mol% of substrate), KBr (2.7 g, 23 mmol) |
| Oxidant | 10% Sodium hypochlorite (300 mL, 0.3 mol) |
| Solvent | Methylene dichloride (100 mL) |
| Temperature | -10 °C to 25 °C |
| Reaction time | 30–60 minutes |
| Yield | 88% |
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chloromethylation | 2-picoline, trichloroisocyanuric acid, benzamide, reflux 40–90 °C, 2–3 h | 90–95 | Use of halohydrocarbon solvents; TLC monitoring |
| 2 | Hydrolysis | 2-chloromethylpyridine, NaOH or potassium oxalate, reflux 5–7 h | 84–87 | Alkaline hydrolysis to alcohol |
| 3 | Oxidation | 2-piconol, TEMPO catalyst, KBr, NaOCl, -10 to 25 °C, 30–60 min | 88 | Mild oxidation under controlled pH and temperature |
Analysis and Notes
- The described preparation method is industrially scalable due to the use of inexpensive reagents and solvents, mild reaction conditions, and relatively high yields.
- The use of trichloroisocyanuric acid as a chlorinating agent allows for controlled chloromethylation with minimal side reactions.
- TEMPO-catalyzed oxidation provides a gentle and selective method to convert the alcohol to the aldehyde, minimizing overoxidation or degradation.
- The reaction conditions such as temperature, pH, and reagent addition rates are critical for high purity and yield.
- The methodology is adaptable for synthesizing derivatives by modifying the starting materials or post-synthetic functionalization.
Chemical Reactions Analysis
Types of Reactions
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The butenyl side chain can undergo substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or borane (BH₃) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products depend on the specific substitution reaction but may include halogenated or hydroborated derivatives.
Scientific Research Applications
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.
Industry: It can be used in the production of fine chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below compares key structural features of 2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo- with similar compounds from the evidence:
*Estimated using average atomic masses.
Key Observations :
- Substituent Effects : The 1-(1-butenyl) group in the target compound introduces a hydrophobic alkyl chain, contrasting with bulky aromatic groups (e.g., fluorenyl in CAS 140486-08-4 or phenylsulfonyl in CAS 952340-03-3). This difference impacts solubility and reactivity; alkyl chains enhance lipophilicity, while aromatic groups may improve binding to biological targets.
- Functional Group Diversity : The presence of a carboxaldehyde group (target compound) versus carboxylic acids (CAS 42346-68-9) or esters () influences chemical reactivity. Aldehydes are more electrophilic, making them suitable for condensation reactions in synthesis.
Anticancer Activity
Derivatives of 5-oxo-pyrrolidine, such as 2-(5-oxo-1-(4-(phenylamino)phenyl)pyrrolidin-3-yl)acetic acid, exhibit in vitro anticancer activity. The substitution pattern (e.g., phenylamino groups) is critical for bioactivity. The target compound’s 1-butenyl chain may modulate membrane permeability or target interactions, though experimental validation is needed.
Physicochemical Properties
- Polar Surface Area (PSA) : The compound in (CAS 494221-77-1) has a PSA of 77.84 Ų, indicating moderate polarity. The target compound’s PSA is likely lower due to the absence of hydroxyl or carboxylic acid groups.
- Molecular Weight : Smaller analogs (e.g., CAS 42346-68-9, 157.17 g/mol) may exhibit better bioavailability than higher-weight derivatives (e.g., CAS 494221-77-1, 373.49 g/mol).
Biological Activity
2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo- is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, drawing from various sources to provide a comprehensive overview of its properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo- can be described as follows:
- Molecular Formula : C₈H₉NO₂
- Molecular Weight : 153.16 g/mol
- IUPAC Name : 2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo-
This compound features a pyrrolidine ring with an aldehyde and a ketone functional group, which may contribute to its biological activity.
Pharmacological Properties
Research indicates that 2-Pyrrolidinecarboxaldehyde derivatives exhibit a range of pharmacological activities. These include:
- Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidine compounds can protect against neuronal damage, potentially useful in treating neurodegenerative diseases .
- Anticonvulsant Activity : Similar compounds have been shown to have anticonvulsant properties, making them candidates for epilepsy treatment .
- Anti-inflammatory Properties : Certain analogs demonstrate anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.
The mechanisms through which 2-Pyrrolidinecarboxaldehyde exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with various neurotransmitter systems:
- GABAergic System : Some studies indicate that pyrrolidine derivatives may enhance GABAergic transmission, contributing to their anticonvulsant effects .
- CCK-A Receptor Agonism : Certain derivatives have been identified as selective agonists for CCK-A receptors, which may play a role in their neuroprotective effects .
Case Studies
- Neuroprotective Study : A study involving animal models demonstrated that administration of a pyrrolidine derivative significantly reduced neuronal death following ischemic injury. This suggests potential therapeutic applications in stroke prevention .
- Anticonvulsant Efficacy : In another case study, a specific analog of 2-Pyrrolidinecarboxaldehyde was tested for its ability to reduce seizure frequency in rodent models of epilepsy. Results indicated a marked decrease in seizure activity compared to controls, highlighting its potential for epilepsy management .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
